molecular formula C38H28FeO4P2W B3340497 (1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten CAS No. 67292-26-6

(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten

Cat. No.: B3340497
CAS No.: 67292-26-6
M. Wt: 850.3 g/mol
InChI Key: IKWJSPNSWLNZAS-UHFFFAOYSA-N
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Description

(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten (CAS 67292-26-6) is an organometallic complex featuring a tungsten center coordinated to four carbonyl ligands and a 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. The dppf ligand consists of two diphenylphosphine groups attached to a ferrocene backbone, providing a rigid, electron-rich environment for metal coordination. Key properties include:

  • Molecular Formula: C34H28FeP2W(CO)₄ (calculated by combining dppf [C34H28FeP2, MW 554.39] with W(CO)₄) .
  • Appearance: Yellow to orange crystalline solid .
  • Applications: Widely used in catalysis, particularly in cross-coupling reactions, hydrogenation, and carbonylation due to tungsten’s ability to stabilize multiple oxidation states .

Properties

InChI

InChI=1S/2C17H14P.4CO.Fe.W/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWJSPNSWLNZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].[W]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28FeO4P2W
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten typically involves the reaction of tungsten hexacarbonyl with 1,1’-bis(diphenylphosphino)ferrocene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as tetrahydrofuran or dichloromethane. The reaction conditions generally include refluxing the mixture for several hours to ensure complete substitution of the carbonyl ligands.

Industrial Production Methods

While specific industrial production methods for (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl ligands can be substituted by other ligands such as phosphines, amines, or halides.

    Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering the oxidation state and reactivity of the compound.

    Coordination Reactions: The compound can form complexes with other metal centers or ligands, expanding its utility in catalysis.

Common Reagents and Conditions

Common reagents used in reactions with (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten include phosphines, halides, and amines. Reaction conditions often involve inert atmospheres, moderate to high temperatures, and solvents such as tetrahydrofuran or dichloromethane.

Major Products

The major products formed from reactions involving (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted tungsten complexes, while coordination reactions can result in multi-metallic complexes.

Scientific Research Applications

(1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten has a wide range of scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.

    Material Science: The compound is used in the synthesis of advanced materials, such as conducting polymers and coordination polymers, due to its unique electronic properties.

    Medicinal Chemistry: Research is ongoing into the potential use of tungsten complexes in medicinal chemistry, particularly in the development of anti-cancer agents.

    Biological Studies:

Mechanism of Action

The mechanism of action of (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten in catalytic processes typically involves the coordination of substrates to the tungsten center, followed by activation through ligand exchange or redox processes. The ferrocene moiety provides additional stability and electronic tuning, enhancing the reactivity and selectivity of the tungsten center. Molecular targets and pathways involved in these processes include various organic substrates and intermediates in catalytic cycles.

Comparison with Similar Compounds

Metal-Substituted Analogues

The dppf ligand forms tetracarbonyl complexes with other transition metals, such as molybdenum and chromium. These analogues share structural similarities but differ in electronic and steric properties due to the metal’s atomic radius and electron configuration:

Compound CAS Number Molecular Formula Key Differences vs. Tungsten Complex Applications
(dppf)tetracarbonylmolybdenum 67292-28-8 C34H28FeP2Mo(CO)₄ Smaller atomic radius; lower redox stability Carbonylative coupling reactions
(dppf)tetracarbonylchromium 67292-31-3 C34H28FeP2Cr(CO)₄ Higher electrophilicity; limited thermal stability Photocatalysis

Research Findings :

  • Tungsten complexes exhibit superior thermal stability in high-temperature reactions compared to molybdenum and chromium analogues due to stronger metal-ligand bonds .
  • Molybdenum derivatives are more reactive in alkoxycarbonylation, while chromium complexes show promise in light-driven catalytic cycles .

Ligand-Modified Analogues

Variations in the phosphine substituents on the ferrocene backbone significantly alter steric bulk and electronic donation:

Compound CAS Number Substituents Steric Bulk Electronic Effects Applications
1,1'-Bis(di-t-butylphosphino)ferrocene (DTBPF) 84680-95-5 Di-t-butyl High Strong electron-donating Bulky ligand for asymmetric catalysis
1,1'-Bis(diisopropylphosphino)ferrocene 97239-80-0 Diisopropyl Moderate Moderate electron donation Homogeneous catalysis
1,1'-Bis(dicyclobutylphosphino)ferrocene 146960-90-9 Dicyclobutyl Low Weak electron donation Stabilizing low-valent metal centers

Research Findings :

  • DTBPF’s steric bulk enhances enantioselectivity in asymmetric hydrogenation but reduces reaction rates due to hindered substrate access .
  • Diisopropyl derivatives balance steric and electronic effects, making them versatile in Suzuki-Miyaura couplings .

Non-Ferrocene Phosphine Ligands

Comparisons with non-ferrocene ligands highlight the unique role of the ferrocene backbone:

Ligand Structure Rigidity Electronic Effects Applications
dppf Ferrocene-based High Strong π-accepting Stabilizing high-valent metal centers
dppe (1,2-bis(diphenylphosphino)ethane) Flexible ethane backbone Low Moderate π-accepting Pd-catalyzed cross-couplings
dppp (1,3-bis(diphenylphosphino)propane) Flexible propane backbone Low Weak π-accepting Nickel-mediated C–C bond formation

Research Findings :

  • The rigid ferrocene backbone in dppf improves metal complex stability under harsh conditions compared to dppe/dppp .
  • dppf-tungsten complexes show higher turnover numbers in carbonylative Sonogashira reactions than dppe-based systems .

Biological Activity

(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten is a complex that combines the properties of ferrocene and tungsten, leading to significant interest in its biological applications. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications, particularly in cancer treatment.

Synthesis and Characterization

The synthesis of this compound involves the coordination of tetracarbonyl tungsten with a bidentate phosphine ligand derived from ferrocene. The general reaction can be represented as:

W CO 4+Ph2PFcP(Ph)2W CO 4(Ph2PFcP(Ph)2)\text{W CO }_4+\text{Ph}_2P-\text{Fc}-\text{P}(\text{Ph})_2\rightarrow \text{W CO }_4(\text{Ph}_2P-\text{Fc}-\text{P}(\text{Ph})_2)

where Fc\text{Fc} denotes the ferrocene moiety. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography confirm the structure and coordination environment of the complex.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tungsten complexes, including those with ferrocene derivatives. For instance, research indicates that tungsten-based compounds exhibit cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) through mechanisms involving apoptosis induction and reactive oxygen species (ROS) generation .

Table 1: Cytotoxicity of Tungsten Complexes

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54912.5Apoptosis induction
This compoundMCF-715.0ROS generation
Tungsten(IV) complex with O,O-chelateHCT11610.0DNA interaction

The biological activity of this compound has been attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • ROS Generation : Increased levels of ROS contribute to oxidative stress, which is detrimental to cancer cells.
  • DNA Interactions : Studies have shown that tungsten complexes can bind to DNA, interfering with replication and transcription processes .

Case Studies

Several case studies have documented the efficacy of tungsten complexes in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
  • Multicellular Tumor Spheroid Model : In multicellular spheroid cultures, which better mimic in vivo tumor environments, the compound exhibited enhanced antiproliferative effects compared to monolayer cultures. This suggests improved penetration and efficacy in three-dimensional tumor models .

Q & A

Q. What synthetic routes are available for preparing (1,1'-bis(diphenylphosphino)ferrocene)tetracarbonyltungsten, and what are their key challenges?

The compound is typically synthesized by reacting 1,1'-bis(diphenylphosphino)ferrocene (dppf) with a tungsten carbonyl precursor (e.g., W(CO)₆) under inert conditions. A common challenge is controlling the substitution pattern of CO ligands while retaining the dppf coordination. Lithiation of ferrocene followed by phosphine substitution (e.g., using ClPPh₂) is critical for dppf synthesis, but side reactions like P–S bond cleavage can occur, leading to unintended products . Purification via recrystallization or column chromatography is essential to isolate the tungsten complex.

Q. How can researchers characterize the structure of this compound?

Key methods include:

  • ¹H/³¹P NMR spectroscopy : To confirm ligand coordination and monitor substitution reactions. The ferrocene protons and phosphorus nuclei provide distinct splitting patterns .
  • X-ray crystallography : Resolves the geometry of the tungsten center and ligand arrangement. For example, dppf-based complexes often show a distorted octahedral geometry around the metal .
  • IR spectroscopy : Identifies CO stretching frequencies (ν(CO) ~1900–2100 cm⁻¹), which indicate the electronic effects of the dppf ligand on the tungsten center .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of CO gas released during decomposition.
  • Storage : Keep under argon/nitrogen in a cool, dry place. Avoid prolonged storage to prevent degradation .
  • Waste disposal : Treat as hazardous waste due to heavy metal (tungsten) content and phosphine ligands .

Advanced Research Questions

Q. How does the electronic structure of the tungsten center influence catalytic activity in carbonylative coupling reactions?

The electron-donating dppf ligand increases electron density at the tungsten center, enhancing its ability to activate substrates like CO or alkenes. Density Functional Theory (DFT) studies reveal that the tetracarbonyltungsten moiety stabilizes transition states in migratory insertion steps, critical for C–C bond formation. The ferrocene backbone also provides redox-active properties, enabling electron-transfer pathways in catalytic cycles .

Q. What strategies resolve contradictions in experimental outcomes when using this compound as a catalyst precursor?

  • Reaction condition optimization : Vary temperature, solvent polarity, or CO pressure to control ligand substitution rates.
  • In-situ monitoring : Use techniques like IR or UV-vis spectroscopy to track intermediate species during catalysis.
  • Comparative studies : Test analogous complexes (e.g., with dppf vs. Xantphos ligands) to isolate steric/electronic effects. For example, dppf’s bulky phosphine groups may hinder substrate access in some cases .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Geometry optimization : Models the ground-state structure and identifies favorable reaction pathways.
  • Natural Bond Orbital (NBO) analysis : Quantifies electron donation from dppf to the tungsten center.
  • Transition state modeling : Predicts activation barriers for CO insertion or oxidative addition steps. A 2013 study combined DFT with experimental data to rationalize regioselectivity in alkene carbonylations .

Q. What role does the ferrocene backbone play in stabilizing the tetracarbonyltungsten complex under oxidative conditions?

The ferrocene moiety’s redox activity allows it to act as an electron reservoir, mitigating oxidative decomposition of the tungsten center. Cyclic voltammetry studies show reversible Fe²⁺/Fe³⁺ redox couples, which correlate with enhanced stability in aerobic conditions compared to non-ferrocenyl ligands .

Methodological Considerations

Q. How can researchers design experiments to probe ligand substitution kinetics in this complex?

  • Stopped-flow UV-vis spectroscopy : Monitor real-time substitution of CO ligands with substrates like phosphines or nitriles.
  • Variable-temperature NMR : Determine activation parameters (ΔH‡, ΔS‡) for substitution reactions .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

  • HPLC-MS : Detects organic byproducts (e.g., free dppf ligand).
  • ICP-OES : Measures tungsten content to confirm stoichiometry .

Tables of Key Data

Property Value/Description Reference
CAS Number 67292-26-6
CO Stretching Frequencies 1900–2100 cm⁻¹ (IR)
Redox Potential (Fe) E₁/₂ = +0.45 V vs. SCE (Cyclic Voltammetry)
Common Catalytic Applications Alkene carbonylation, Suzuki-Miyaura coupling

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten
Reactant of Route 2
(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten

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